molecular formula C12H18O2 B8408352 4-Isobutylveratrole

4-Isobutylveratrole

Cat. No.: B8408352
M. Wt: 194.27 g/mol
InChI Key: GLSCUXJTSYPXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutylveratrole, a substituted dimethoxybenzene, is a high-value chemical building block prized in organic synthesis and pharmaceutical research. As a veratrole derivative, it features an electron-rich aromatic ring system that readily undergoes electrophilic substitution reactions, making it a versatile precursor for constructing more complex molecules . The compound's structure, incorporating both methoxy and isobutyl functional groups, is of particular interest in the development of novel compounds and materials. In research and development, this compound serves as a critical intermediate in exploring new synthetic pathways. Its properties are instrumental for studying structure-activity relationships (SAR) during the discovery phase of new active pharmaceutical ingredients (APIs) and other specialty chemicals. Researchers utilize this compound in methodologies such as Friedel-Crafts alkylation and other electrophilic aromatic substitution reactions to introduce additional functional groups . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers can be assured of its quality, which is backed by comprehensive analytical data including NMR and HPLC purity verification to meet the rigorous standards of laboratory research.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,2-dimethoxy-4-(2-methylpropyl)benzene

InChI

InChI=1S/C12H18O2/c1-9(2)7-10-5-6-11(13-3)12(8-10)14-4/h5-6,8-9H,7H2,1-4H3

InChI Key

GLSCUXJTSYPXEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity:
Research indicates that derivatives of veratrole, including 4-Isobutylveratrole, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential use in developing new antimicrobial agents .

2. Antioxidant Properties:
this compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. The presence of methoxy groups in its structure contributes to its ability to scavenge free radicals effectively .

3. Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could lead to applications in treating inflammatory conditions or as an adjunct therapy in chronic diseases characterized by inflammation .

Material Science Applications

1. Polymer Stabilization:
The incorporation of this compound into polymer matrices has shown promise in enhancing the stability of plastics against UV degradation. Its ability to absorb UV radiation and reduce the rate of photodegradation makes it a valuable additive in the production of durable plastic materials .

2. Coatings and Adhesives:
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors .

Environmental Applications

1. Soil Remediation:
Research indicates that compounds like this compound can be utilized in bioremediation processes to degrade pollutants in soil. Its chemical structure allows it to interact with various organic contaminants, facilitating their breakdown by microbial action .

2. Pesticide Development:
The compound's bioactivity suggests potential applications in developing eco-friendly pesticides. Its natural origin and effectiveness against pests could provide a sustainable alternative to synthetic pesticides currently in use .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated the effectiveness of this compound against bacterial strainsShowed significant inhibition of growth in multiple strains, indicating potential as an antimicrobial agent
Polymer Stability ResearchEvaluated the effect of this compound on plastic degradationFound that plastics containing the compound exhibited reduced UV-induced degradation compared to controls
Environmental Remediation StudyAssessed the efficacy of this compound in degrading soil contaminantsDemonstrated effective breakdown of specific organic pollutants through microbial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Isobutylveratrole with structurally or functionally related compounds, including 4-Hydroxyresveratrol , Oxyresveratrol , and 4-Benzyl Albuterol .

Structural and Functional Comparison

Property This compound 4-Hydroxyresveratrol Oxyresveratrol 4-Benzyl Albuterol
Molecular Formula C₁₂H₁₈O₂ C₁₄H₁₂O₄ C₁₄H₁₂O₄ C₂₀H₂₇NO₃
Key Substituents Methoxy, Isobutyl Hydroxyl, Ethenyl Tetrahydroxy, Ethenyl Benzyl, Amino Alcohol
Solubility Lipophilic (methoxy groups) Moderate (polar hydroxyl) Low (hydroxyl vs. symmetry) High (polar amino alcohol)
Bioactivity Limited data Antioxidant, anti-inflammatory Antioxidant, tyrosinase inhibitor β₂-adrenergic agonist
  • 4-Hydroxyresveratrol : Contains hydroxyl groups and an ethenyl bridge, enhancing its antioxidant capacity but reducing lipid solubility compared to this compound .
  • Oxyresveratrol : Features additional hydroxyl groups (tetrol structure), improving radical-scavenging activity but limiting membrane permeability .
  • 4-Benzyl Albuterol : A β₂-agonist with a benzyl substituent, highlighting how bulky substituents (e.g., isobutyl vs. benzyl) influence receptor binding and pharmacokinetics .

Pharmacokinetic and Physicochemical Differences

  • Lipophilicity : this compound’s methoxy and isobutyl groups confer higher lipophilicity (logP ~3.5) compared to polar resveratrol derivatives (logP ~1.8–2.5) . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability : Methoxy groups in this compound resist Phase I oxidation better than hydroxylated analogs like 4-Hydroxyresveratrol, which undergo rapid glucuronidation .
  • Synthetic Utility : The isobutyl group in this compound facilitates regioselective alkylation reactions, unlike the hydroxyl-dominated reactivity of resveratrol derivatives .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Isobutylveratrole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with Friedel-Crafts alkylation using veratrole and isobutyl halides, optimizing variables such as catalyst (e.g., AlCl₃ or FeCl₃), solvent polarity, and temperature. Use Design of Experiments (DoE) to assess interactions between variables. Document yields and purity via HPLC or GC-MS, and validate structural integrity using ¹H/¹³C NMR and IR spectroscopy. Reproducibility requires explicit reporting of stoichiometry, reaction time, and purification steps (e.g., column chromatography or distillation) .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Prioritize ¹H NMR to identify aromatic proton splitting patterns (e.g., para-substitution) and isobutyl group integration. ¹³C NMR confirms methoxy and quaternary carbon signals. IR spectroscopy verifies C-O (methoxy) and C-H (isobutyl) stretches. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy. Report spectral data alongside literature benchmarks and purity thresholds (e.g., ≥95% by HPLC) .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing catalyst activation, inert atmosphere protocols, and purification methods. Include raw data (e.g., TLC Rf values, melting points) in supplementary materials. For known compounds, cite prior syntheses; for novel derivatives, provide elemental analysis or X-ray crystallography data .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic substituent constants and frontier molecular orbitals. Compare activation energies of proposed reaction pathways (e.g., electrophilic substitution) with experimental kinetic data. Validate models using software like Gaussian or ORCA, referencing benchmarks from analogous veratrole derivatives .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in this compound’s catalytic behavior?

  • Methodological Answer : Conduct sensitivity analyses on computational parameters (e.g., solvent models, basis sets). Systematically vary experimental conditions (e.g., solvent polarity, temperature) to identify outliers. Use multivariate regression to isolate confounding variables. Collaborate across computational and experimental teams to reconcile discrepancies .

Q. How can researchers design experiments to analyze environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Quantify degradation products via LC-MS/MS and isotope tracing. Apply kinetic modeling (e.g., pseudo-first-order kinetics) to estimate half-lives. Cross-reference with ecological toxicity databases to assess environmental risks .

Q. What statistical frameworks are suitable for interpreting contradictory spectral data in this compound derivatives?

  • Methodological Answer : Use principal component analysis (PCA) to cluster spectral outliers or hierarchical clustering to identify batch inconsistencies. Replicate experiments under identical conditions to distinguish systematic errors from stochastic variability. Validate with orthogonal techniques (e.g., X-ray vs. NMR) .

Data Presentation Guidelines

  • Example Table : For synthetic optimization, tabulate catalysts, solvents, temperatures, yields, and purity metrics. Highlight trends (e.g., AlCl₃ vs. FeCl₃ efficiency) and annotate outliers .
  • Spectroscopic Data : Include peak assignments (δ ppm, splitting) and reference to known spectra in supplementary files .

Key Considerations

  • Ethical Compliance : Adhere to safety protocols for handling volatile reagents and toxic byproducts .
  • Literature Review : Use tools like SciFinder or Reaxys to map prior studies on veratrole derivatives, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

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